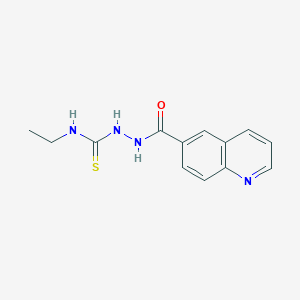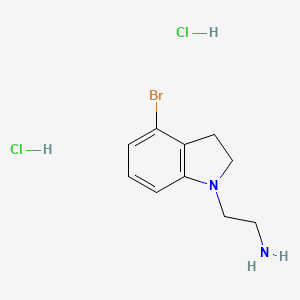
2-(4-Bromo-2,3-dihydroindol-1-yl)ethanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Paper details the synthesis of 2-Bromo-[1-14C]ethanamine hydrobromide (BEA) from [2-14C]ethan-1-01-2-amine hydrochloride, using HBr in a specially designed chamber at elevated temperatures. The process includes purification by fractional vacuum sublimation, yielding up to 90% of BEA with a purity greater than 95%. This method could potentially be adapted for the synthesis of 2-(4-Bromo-2,3-dihydroindol-1-yl)ethanamine;dihydrochloride, considering the bromination and amine group similarities.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of a brominated compound are investigated in paper . The study uses Gaussian09 software for theoretical calculations and compares the results with experimental infrared bands. The geometrical parameters align with XRD data, and the stability of the molecule is analyzed using NBO analysis. HOMO and LUMO analysis determine charge transfer within the molecule, which could be relevant for understanding the electronic properties of 2-(4-Bromo-2,3-dihydroindol-1-yl)ethanamine;dihydrochloride.
Chemical Reactions Analysis
In paper , brominated dihydropyrrole nitroxides are used as synthons for the synthesis of various heterocycles. The presence of a bromo group in these compounds facilitates further chemical reactions, suggesting that the bromo group in 2-(4-Bromo-2,3-dihydroindol-1-yl)ethanamine;dihydrochloride may also allow for versatile chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of a related Schiff base compound are described in paper . The compound's crystal structure is determined using X-ray diffraction, and its antibacterial activities are preliminarily tested. While the compound is not identical to 2-(4-Bromo-2,3-dihydroindol-1-yl)ethanamine;dihydrochloride, the analytical techniques and biological activity assessments could be applicable to the study of the latter.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
The chemical synthesis and characterization of compounds related to "2-(4-Bromo-2,3-dihydroindol-1-yl)ethanamine; dihydrochloride" have been a subject of interest in the field of organic chemistry. For instance, the synthesis of bromo-ethanamine derivatives through specific reactions highlights the methodologies to achieve high purity and yield of brominated compounds (P. Bach & J. Bridges, 1982). Additionally, studies on the crystal structure and spectral characterization of bromo derivatives provide insights into the physical and chemical properties of these compounds, contributing to a deeper understanding of their reactivity and potential applications (Pravinkumar Patil, A. K. Pathan, & S. Zangade, 2021).
Biological Activities and Applications
Research on the modifications of the chemical structure of marine bisindole alkaloids, including derivatives similar to "2-(4-Bromo-2,3-dihydroindol-1-yl)ethanamine; dihydrochloride," has shown significant anticancer properties. These studies indicate that specific structural changes can alter the cytotoxic effects of derivatives, suggesting potential applications in cancer therapy (S. Burattini et al., 2022). The exploration of bisindolyl ethanamine scaffolds and their synthesis through acid-catalyzed reactions further supports the potential for these compounds to serve as a basis for developing new anticancer drugs (M. Mari et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-bromo-2,3-dihydroindol-1-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2.2ClH/c11-9-2-1-3-10-8(9)4-6-13(10)7-5-12;;/h1-3H,4-7,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCOOSHMCQPAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C(=CC=C2)Br)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

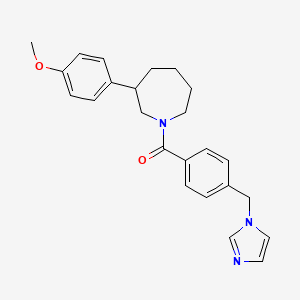
![ethyl 5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2545421.png)
![N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-vinylbenzyl)prolinamide](/img/structure/B2545423.png)
![1-[1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrrolidine](/img/structure/B2545424.png)
![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2545425.png)
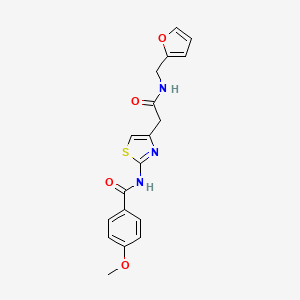
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2545430.png)
![1-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2545431.png)
![3,5-Dibromo-N-[(1S)-1-cyanoethyl]-4-hydroxybenzamide](/img/structure/B2545434.png)

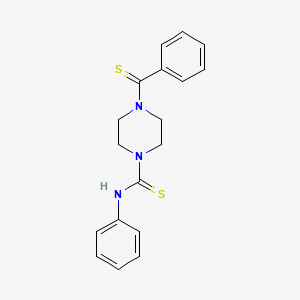
![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)butanamide](/img/structure/B2545440.png)
![Ethanone, 1-[2-(difluoromethoxy)-5-fluorophenyl]-](/img/structure/B2545441.png)
